4-Iodopiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

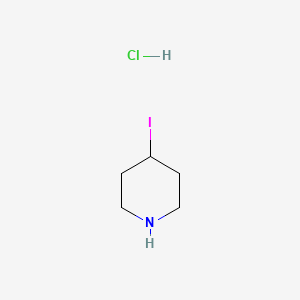

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodopiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJSBKHQLVCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodopiperidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Iodopiperidine hydrochloride (CAS No. 1353979-67-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the strategic rationale behind its use in the synthesis of complex molecular architectures, particularly for central nervous system (CNS) therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets. When functionalized, the piperidine moiety serves as a versatile and conformationally restricted framework for orienting substituents in three-dimensional space, which is critical for optimizing drug-receptor interactions.

This compound represents a highly valuable, activated form of this scaffold. The presence of the iodo-substituent at the 4-position provides a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of chemical space and the rapid generation of diverse compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[1]

Core Chemical Identity and Properties

This compound is the salt form of 4-iodopiperidine, which enhances its stability and handling properties as a solid. The key reactive center, the carbon-iodine bond, is primed for a variety of synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 1353979-67-5 | [2] |

| Molecular Formula | C₅H₁₁ClIN | [2] |

| Molecular Weight | 247.51 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General |

| Solubility | Soluble in water and polar organic solvents | General |

Spectroscopic Characterization: Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound and are essential for confirming its identity and purity.[3] These analytical techniques provide detailed information about the molecular structure, including the proton and carbon environments, the molecular weight, and the presence of key functional groups.

Synthesis Pathway: From Protected Intermediate to Active Building Block

The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from a readily available precursor, N-Boc-4-hydroxypiperidine. This strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with iodide, and subsequent deprotection of the nitrogen atom.

Step 1: Synthesis of N-Boc-4-iodopiperidine (The Protected Intermediate)

The conversion of an alcohol to an iodide is a foundational transformation in organic synthesis. In this case, the hydroxyl group of N-Boc-4-hydroxypiperidine is not a good leaving group, and therefore must be activated. A common and high-yielding method is the Appel reaction, which uses triphenylphosphine and iodine. The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial as it prevents unwanted side reactions at the nitrogen atom during this step.[4]

Caption: Synthesis of the protected intermediate, N-Boc-4-iodopiperidine.

Step 2: N-Boc Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to liberate the secondary amine. This is an acid-catalyzed process. The use of hydrochloric acid (typically as a solution in an anhydrous solvent like 1,4-dioxane) is ideal as it not only cleaves the Boc group but also forms the stable hydrochloride salt of the product in a single step.[5][6] The reaction proceeds through the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.

Caption: Formation of this compound via Boc deprotection.

Applications in Drug Discovery and Development

The true utility of this compound lies in its capacity to serve as a versatile precursor in the synthesis of complex drug candidates. The carbon-iodine bond is particularly amenable to a host of transition metal-catalyzed cross-coupling reactions.

A Gateway to Molecular Diversity via Cross-Coupling

The iodo group is an excellent leaving group in cross-coupling reactions, making 4-iodopiperidine a superior substrate compared to its bromo- or chloro-analogs. This enables medicinal chemists to efficiently couple the piperidine scaffold to a wide variety of other molecular fragments, including aryl, heteroaryl, and alkyl groups.[2] Key reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp³) bonds.[7]

-

Negishi Coupling: Reaction with organozinc reagents.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Cobalt-Catalyzed Coupling: An economical and effective alternative for coupling with Grignard reagents.[8]

Caption: Versatility of 4-Iodopiperidine HCl in creating diverse molecular scaffolds.

Application in Central Nervous System (CNS) Drug Candidates

The piperidine nucleus is a key feature in many CNS-active drugs, including a number of atypical antipsychotics.[3][4][9] These compounds often require precise substitution patterns on the piperidine ring to achieve the desired multi-receptor affinity profile (e.g., activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors).[10] this compound is an ideal starting material for synthesizing libraries of such compounds, allowing for the rapid optimization of potency, selectivity, and pharmacokinetic properties necessary for effective CNS drugs.[11]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate

This protocol is adapted from established iodination procedures.[2]

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq.), triphenylphosphine (1.3 eq.), and imidazole (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Iodine: Add iodine (I₂) (1.2 eq.) portion-wise, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by grinding with hexane to remove triphenylphosphine oxide, followed by filtration and concentration to yield the target compound.

Protocol 2: Synthesis of this compound

This protocol is based on standard Boc-deprotection methodologies.[5][12]

-

Setup: Dissolve tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM) in a round-bottom flask.

-

Addition of Acid: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-10 eq.) at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and the hydrochloride salt product will often precipitate out of the solution. Monitor for completion by TLC (typically 1-4 hours).

-

Isolation: If a precipitate forms, collect the solid product by filtration.

-

Washing: Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound as a solid. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.[13]

-

Skin Contact: Avoid contact with skin. May cause skin irritation.[13]

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[13]

-

Ingestion: Harmful if swallowed.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[13]

Always consult the material safety data sheet (MSDS) from the supplier before use for complete safety and handling information.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its synthesis from readily available materials is robust and scalable. The true power of this building block is realized in its application, where the iodo-substituent provides a versatile handle for a multitude of cross-coupling reactions. This enables the efficient creation and optimization of novel piperidine-containing compounds, particularly those targeted for complex diseases of the central nervous system. For any research team engaged in modern medicinal chemistry, a thorough understanding and proficient use of this compound is an invaluable asset.

References

- 1. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

Core Physicochemical & Structural Properties

An In-Depth Technical Guide to 4-Iodopiperidine Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. Moving beyond basic data, we delve into the causality behind its synthetic utility, provide field-proven insights for its application, and establish a framework for its safe and effective use in the laboratory. The structure of this document is designed to logically present the foundational knowledge and practical applications of this pivotal chemical building block.

This compound is a key synthetic intermediate whose utility is fundamentally derived from its distinct physicochemical properties. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a critical consideration for reaction setup and purification processes.

The precise molecular weight is essential for stoichiometric calculations in synthesis and for unambiguous characterization by mass spectrometry. The presence of the iodine atom provides a significant isotopic signature that can be readily identified.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 247.505 g/mol | [1][2] |

| Molecular Formula | C5H11ClIN | [1] |

| CAS Number | 1353979-67-5 | [2] |

| Canonical SMILES | C1CNCCC1I.Cl | [3] |

| Appearance | Typically a white to off-white solid | [4] |

| Storage Conditions | 2-8°C, in a dark, dry place under an inert atmosphere | [3] |

The structure features a six-membered piperidine ring, a foundational scaffold in medicinal chemistry, with an iodine atom at the 4-position. This iodine is not merely a substituent; its true value lies in its role as an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, which will be explored in Section 4.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Workflow

The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor, such as N-Boc-4-hydroxypiperidine. This strategic choice is based on the stability and handling advantages offered by the Boc (tert-butoxycarbonyl) protecting group.[4] The hydroxyl group serves as a reliable precursor to the iodo functionality.

The overall synthetic logic involves two key transformations:

-

Iodination: Conversion of the secondary alcohol at the 4-position to an iodide. A common and effective method for this is the Appel reaction, which utilizes triphenylphosphine and iodine.[5] This choice is advantageous as it proceeds under mild conditions with high yields.

-

Deprotection and Salt Formation: Removal of the N-Boc protecting group using a strong acid, typically hydrochloric acid dissolved in an organic solvent like 1,4-dioxane.[6] This step conveniently and quantitatively yields the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Caption: High-level synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative amalgamation based on established procedures for the synthesis of N-Boc-4-iodopiperidine and subsequent deprotection.[5][6]

Step 1: Synthesis of N-Boc-4-iodopiperidine [5]

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add iodine (1.2 eq) in portions, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like diethyl ether.

-

Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The residue can be further purified by grinding with hexane to remove triphenylphosphine oxide byproduct, followed by filtration.

Step 2: Deprotection to this compound [6]

-

Dissolve the crude or purified N-Boc-4-iodopiperidine (1.0 eq) from Step 1 in a minimal amount of a suitable solvent, such as 1,4-dioxane.

-

Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, excess) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours. A precipitate will typically form.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, collect the solid product by vacuum filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure it meets the requirements for subsequent applications.

Applications in Drug Discovery and Development

The primary value of this compound in drug discovery is its function as a versatile synthetic building block.[4] The piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. The iodine at the 4-position is the key to its synthetic versatility, enabling its use in a wide range of coupling reactions to build molecular complexity.

Key Reaction Classes:

-

Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct attachment of aryl, heteroaryl, vinyl, alkynyl, or amine groups at the 4-position of the piperidine ring.

-

Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for substitution reactions with various nucleophiles to introduce diverse functional groups.

This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]

Caption: Conceptual workflow of a Suzuki coupling reaction using 4-iodopiperidine.

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety. While a specific safety data sheet (SDS) for the hydrochloride salt is not detailed in the provided search results, data from closely related compounds like N-Boc-4-iodopiperidine and other piperidine derivatives provide authoritative guidance.[9][10]

Table 2: Summary of Safety and Handling Recommendations

| Aspect | Recommendation | Rationale and Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles (EN 166), and a lab coat. | To prevent skin and eye irritation.[9][11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | May be harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[9][11] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Protect from light. | To maintain product quality and prevent degradation.[3][9][10] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous or hazardous reactions.[9][10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | Standard procedure for chemical eye contact.[9] |

| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. | To mitigate skin irritation.[9] |

| First Aid (Ingestion) | Rinse mouth and call a poison center or physician if you feel unwell. Do NOT induce vomiting. | To avoid further damage and seek professional medical advice.[9] |

References

- 1. 4-Iodo-piperidine hydrochloride [m.chemicalbook.com]

- 2. en.huatengsci.com [en.huatengsci.com]

- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physical Properties of 4-Iodopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 4-position provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the introduction of radiolabels for imaging studies. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Given the limited availability of specific experimental data for this salt in peer-reviewed literature, this guide also draws upon data from its closely related N-Boc protected analog, N-Boc-4-iodopiperidine, to provide a more complete picture for the scientific community.

Chemical Structure and Core Properties

The chemical structure of this compound consists of a piperidine ring with an iodine atom at the fourth position. The nitrogen atom of the piperidine ring is protonated and forms a salt with a chloride ion.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1353979-67-5 | [1] |

| Molecular Formula | C₅H₁₁ClIN | [1][2] |

| Molecular Weight | 247.51 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents. | |

| Storage | Store at room temperature | [3] |

Comparative Analysis with N-Boc-4-iodopiperidine

To provide further insight, the physical properties of the commonly used precursor, N-Boc-4-iodopiperidine (tert-Butyl 4-iodopiperidine-1-carboxylate), are presented below. The Boc (tert-butoxycarbonyl) protecting group significantly alters the molecule's properties, most notably by decreasing its polarity and melting point.

Physicochemical Properties of N-Boc-4-iodopiperidine

| Property | Value | Source(s) |

| CAS Number | 301673-14-3 | [4][5] |

| Molecular Formula | C₁₀H₁₈INO₂ | [4][5] |

| Molecular Weight | 311.16 g/mol | [4][5] |

| Appearance | White to light brown crystalline powder or low melting solid | |

| Melting Point | 35-38 °C | [6] |

| Boiling Point | 318.8±35.0 °C (Predicted) | [6] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [6] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C. Light sensitive. | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The proton attached to the carbon bearing the iodine atom (C4) would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be downfield shifted due to the electron-withdrawing effect of the protonated nitrogen. The NH₂⁺ protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the piperidine ring. The carbon atom bonded to the iodine (C4) would be significantly shifted upfield due to the heavy atom effect of iodine. The carbons adjacent to the nitrogen (C2 and C6) would be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-H stretching of the secondary ammonium salt in the region of 2700-3200 cm⁻¹.

-

C-H stretching of the methylene groups in the piperidine ring around 2850-2950 cm⁻¹.

-

N-H bending vibrations around 1500-1600 cm⁻¹.

-

C-I stretching, which is typically weak and found in the far-infrared region (below 600 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for the free base (C₅H₁₀IN) would be expected at m/z 211. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation. Fragmentation patterns would likely involve the loss of iodine and cleavage of the piperidine ring.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, experimental protocols that can be employed to determine the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a solid crystalline compound.

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Drying the sample: Ensures that any residual solvent does not depress the melting point, leading to an inaccurate reading.

-

Fine powdering: Promotes uniform heat distribution throughout the sample.

-

Slow heating rate near the melting point: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate measurement.

Solubility Determination (Visual Method)

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean test tubes.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the first test tube.

-

Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat steps 4 and 5. Continue this process up to a defined total volume (e.g., 1 mL).

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).

-

Repeat: Repeat the procedure for each selected solvent.

Trustworthiness of the Protocol: This method is self-validating through the use of a range of solvents, which provides a clear profile of the compound's solubility behavior. The semi-quantitative nature allows for reproducible classifications.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar piperidine derivatives and iodo-compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the currently known information and establishes a framework for its characterization. By employing standardized experimental protocols, researchers can contribute to a more complete understanding of this important chemical entity. The provided data on its N-Boc analog serves as a useful reference point for predicting its behavior and handling requirements.

References

A Comprehensive Technical Guide to the Solubility of 4-Iodopiperidine Hydrochloride for Pharmaceutical Research

Abstract

4-Iodopiperidine hydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is paramount for researchers in drug discovery and development, as solubility directly impacts reaction kinetics, purification efficiency, formulation, and ultimate bioavailability. This technical guide provides a detailed examination of the solubility characteristics of this compound, synthesizing theoretical principles with practical, field-proven experimental protocols. We will explore its solubility in common laboratory solvents, discuss the physicochemical factors governing its dissolution, and present robust, step-by-step methodologies for both thermodynamic and kinetic solubility determination. This document is intended to serve as an essential resource for scientists, enabling them to optimize experimental design, ensure data reproducibility, and accelerate the drug development pipeline.

Introduction to this compound

Chemical Identity and Physicochemical Properties

4-Iodopiperidine is a heterocyclic amine. In the hydrochloride salt form, the nitrogen atom in the piperidine ring is protonated, forming an ionic salt with the chloride anion. This transformation from the free base to the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds[1].

-

Chemical Name: this compound

-

CAS Number: 1353979-67-5[2]

-

Molecular Formula: C₅H₁₁ClIN

-

Molecular Weight: 247.51 g/mol

-

Structure:

(Note: A proper chemical structure diagram would be inserted here in a full whitepaper.)

The presence of the iodide atom and the piperidine ring contributes to its utility as a versatile synthetic intermediate, while the hydrochloride moiety largely dictates its solubility profile, particularly in aqueous and polar protic solvents.

Significance in Medicinal Chemistry

The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved drugs. The iodo-substituent at the 4-position serves as a valuable functional handle for introducing further molecular complexity through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Understanding its solubility is the first step in designing efficient and scalable synthetic routes.

The Critical Role of Solubility in Preclinical Research

A compound's solubility is a critical determinant of its success in the drug discovery process. Poor solubility can lead to a host of challenges[3]:

-

Inaccurate Bioassay Results: Compound precipitation in in vitro assays can lead to unreliable and misleading structure-activity relationship (SAR) data[3][4].

-

Formulation Difficulties: Developing a suitable vehicle for in vivo studies becomes challenging for poorly soluble compounds.

-

Poor Bioavailability: Low aqueous solubility is a primary reason for poor oral absorption of drug candidates.

Therefore, accurately characterizing the solubility of key intermediates like this compound is not merely a procedural step but a foundational requirement for robust and reliable research.

Solubility Profile of this compound

While specific, quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in peer-reviewed literature, its solubility can be inferred from the behavior of similar small molecule amine hydrochlorides and general chemical principles. The N-Boc protected analog, tert-butyl 4-iodopiperidine-1-carboxylate, is described as slightly soluble in water but soluble in methanol[5]. The removal of the bulky, nonpolar Boc group and the introduction of the ionic hydrochloride salt are expected to significantly increase aqueous solubility.

Theoretical Solubility Considerations

-

Polarity and Solvent Choice: As an ionic salt, this compound is expected to be most soluble in polar protic solvents like water, ethanol, and methanol, where the solvent can effectively solvate both the piperidinium cation and the chloride anion. Its solubility is expected to be lower in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and very low in nonpolar solvents like hexanes or toluene.

-

Effect of pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound will exist predominantly in its protonated, ionic (and thus more soluble) form. As the pH increases into the basic range, the piperidinium ion will be deprotonated to the free base form, which is significantly less polar and will likely precipitate out of the aqueous solution.

-

Common Ion Effect: In aqueous solutions containing a high concentration of chloride ions (e.g., concentrated HCl or brine), the solubility of this compound may decrease. This phenomenon, known as the common ion effect, is due to Le Châtelier's principle driving the equilibrium towards the solid, undissociated salt[6][7].

Qualitative Solubility in Common Laboratory Solvents

Based on the principles above and data for analogous compounds, the expected solubility is summarized below.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Favorable solvation of the ionic salt form. |

| Methanol | Polar Protic | High | Similar to water, effectively solvates ions. |

| Ethanol | Polar Protic | Moderate to High | Good polarity, but slightly less effective than methanol or water. |

| DMSO | Polar Aprotic | Moderate | A strong polar solvent, but less effective at solvating anions than protic solvents[8]. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO. |

| Dichloromethane | Nonpolar | Very Low / Insoluble | Insufficient polarity to dissolve the ionic salt. |

| Hexanes | Nonpolar | Insoluble | Nonpolar solvent cannot overcome the lattice energy of the salt. |

Experimental Determination of Solubility: Protocols and Best Practices

To move from prediction to precise data, experimental determination is essential. The choice of assay depends on the stage of research; high-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic "shake-flask" method is the gold standard for lead optimization and development[3][4].

Thermodynamic vs. Kinetic Solubility: Understanding the Difference

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a specific temperature and pH. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours)[4][9]. This is the most accurate and relevant measure for formulation and biopharmaceutical studies.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution[10][11]. While faster and amenable to high-throughput screening, it can often overestimate the true thermodynamic solubility[12].

Protocol: Equilibrium (Thermodynamic) Solubility by the Shake-Flask Method

This protocol is the definitive method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

-

Volumetric flasks and pipettes for standard preparation

Methodology:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. (e.g., add ~5-10 mg to 1 mL of solvent).

-

Rationale: Ensuring an excess of solid is present is critical for establishing a true equilibrium between the dissolved and undissolved states.

-

-

Equilibration: Add a precise volume (e.g., 1.0 mL) of the pre-warmed solvent to the vial. Cap the vial tightly.

-

Incubation: Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.

-

Rationale: Extended agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium. 24 hours is a typical minimum, but complex molecules may require longer[9].

-

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Rationale: This is a critical step. Failure to remove all particulates will lead to a significant overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of a known concentration stock solution of this compound in the same solvent.

-

Dilute the filtered sample into the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated analytical method (e.g., HPLC-UV).

-

Rationale: An external calibration curve provides the most accurate method for quantifying the concentration of the dissolved compound in the saturated solution.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or mM.

Workflow and Data Interpretation

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Interpreting the Data

The obtained solubility value represents the maximum concentration achievable in that specific solvent system at equilibrium. This data is invaluable for:

-

Synthetic Chemists: To determine the maximum concentration for a reaction, avoiding precipitation and ensuring homogeneity.

-

Formulation Scientists: To guide the selection of appropriate excipients and vehicles for preclinical and clinical studies.

-

Pharmacokineticists: To build predictive models for oral absorption and bioavailability.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes[13]. Avoid creating dust[13].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[13]. It is often recommended to keep the material refrigerated and protected from light to maintain long-term stability.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents[13].

Conclusion

A comprehensive understanding of the solubility of this compound is a fundamental prerequisite for its effective use in pharmaceutical research and development. While its hydrochloride salt form suggests good aqueous solubility, this guide emphasizes the necessity of precise, experimental determination. The Shake-Flask method remains the gold standard for generating reliable thermodynamic solubility data. By following the detailed protocols and best practices outlined herein, researchers can ensure the generation of high-quality, reproducible data, thereby minimizing experimental variability, making more informed decisions, and ultimately accelerating the path from chemical synthesis to therapeutic application.

References

- 1. Isolation (Recovery) [chem.ualberta.ca]

- 2. 4-Iodopiperidine, HCl CAS#: 1353979-67-5 [chemicalbook.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. enamine.net [enamine.net]

- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Iodopiperidine Hydrochloride

Abstract

4-Iodopiperidine hydrochloride is a valuable building block in modern medicinal chemistry and drug development. Its utility stems from the presence of a reactive iodine atom at the 4-position of the piperidine ring, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, starting from commercially available precursors. We delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and address critical safety and handling considerations. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically rigorous resource for the preparation of this important synthetic intermediate.

Introduction and Synthetic Strategy

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Functionalizing the piperidine ring at the 4-position provides a versatile handle for molecular elaboration and structure-activity relationship (SAR) studies. 4-Iodopiperidine, in particular, serves as a key intermediate for introducing the piperidine core into more complex molecules via cross-coupling reactions.[1]

The synthesis of this compound is most effectively approached via a multi-step sequence that prioritizes control and purity. The overall strategy involves three core transformations:

-

Nitrogen Protection: The secondary amine of the piperidine ring is highly nucleophilic and can interfere with subsequent reactions. Therefore, the first step is the protection of this nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

-

Hydroxyl to Iodide Conversion: The key transformation is the conversion of a 4-hydroxy group to a 4-iodo group. This is most commonly achieved via an Appel-type reaction using triphenylphosphine and elemental iodine. This method is reliable, high-yielding, and proceeds under mild conditions.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc-4-iodopiperidine intermediate with a solution of hydrogen chloride in an organic solvent.

This strategic approach is visualized in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Iodination via Appel-Type Reaction

The conversion of the alcohol in N-Boc-4-hydroxypiperidine to the corresponding iodide using triphenylphosphine (PPh₃) and iodine (I₂) is a variation of the Appel reaction. The reaction is facilitated by imidazole, which acts as a mild base and catalyst.

-

Phosphonium Iodide Formation: Triphenylphosphine attacks elemental iodine to form a triphenylphosphonium iodide intermediate.

-

Activation of Alcohol: The hydroxyl group of the N-Boc-4-hydroxypiperidine attacks the activated phosphorus atom, displacing an iodide ion and forming a protonated alkoxyphosphonium salt.

-

Deprotonation: Imidazole deprotonates the alkoxyphosphonium salt to form a key alkoxyphosphonium iodide intermediate.

-

SN2 Displacement: The iodide ion, a potent nucleophile, attacks the carbon atom bearing the oxygen in an Sₙ2 fashion. This backside attack displaces triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct that drives the reaction to completion.

Caption: Simplified mechanism of the Appel-type iodination reaction.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is subsequently trapped.

Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Step 1: Synthesis of N-Boc-4-iodopiperidine

This procedure is adapted from established literature methods.[2]

Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.7 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 16.9 g | 64.6 | 1.3 |

| Imidazole | 68.08 | 5.07 g | 74.5 | 1.5 |

| Iodine (I₂) | 253.81 | 15.1 g | 59.6 | 1.2 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).

-

Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.

-

Sequentially add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) to the solution.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality Note: The reaction is cooled to control the initial exothermic reaction upon the addition of iodine.

-

Slowly add iodine (15.1 g, 59.6 mmol) to the cooled mixture in portions over 15-20 minutes. The solution will turn a dark brown/purple color.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the dark color dissipates, indicating that excess iodine has been neutralized.

-

Transfer the mixture to a separatory funnel. Add 100 mL of water and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated sodium chloride solution (brine, 1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude residue.

-

Purification: The primary byproduct is triphenylphosphine oxide (TPPO). To remove it, add n-hexane (100-150 mL) to the crude residue and grind the resulting slurry with a spatula. TPPO is poorly soluble in hexane and will precipitate.

-

Filter the solid TPPO and wash it with a small amount of cold hexane.

-

Concentrate the filtrate under reduced pressure to afford N-Boc-4-iodopiperidine as a colorless to pale yellow oil. The expected yield is typically high (>90%).[2]

Step 2: Synthesis of this compound

This step involves the acid-mediated cleavage of the Boc protecting group.

Reagents & Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| N-Boc-4-iodopiperidine | 311.16 | 14.0 g | 45.0 |

| HCl in 1,4-Dioxane (4M) | - | 30 mL | 120 |

| Diethyl Ether | - | 200 mL | - |

Procedure:

-

Dissolve the N-Boc-4-iodopiperidine (14.0 g, 45.0 mmol) obtained from the previous step in a minimal amount of 1,4-dioxane or diethyl ether in a 250 mL flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 4M solution of HCl in 1,4-dioxane (30 mL, 120 mmol) to the stirred solution.

-

Causality Note: The addition is performed at 0°C to manage the exothermicity of the reaction. A precipitate (the hydrochloride salt) should begin to form almost immediately.

-

After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection.[3]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Isolation: Add diethyl ether (~200 mL) to the suspension to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under high vacuum to obtain this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, with the proton at the C4 position significantly shifted due to the influence of the iodine atom.[4]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.

-

Melting Point (MP): The hydrochloride salt should have a distinct melting point, which can be compared to literature values.

Safety and Handling

Professional laboratory safety practices must be strictly followed.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[5]

-

Reagent Hazards:

-

Iodine: Harmful if swallowed or inhaled and causes skin irritation. Handle in a well-ventilated fume hood.[5]

-

Triphenylphosphine: Can cause skin and eye irritation.

-

Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM must be performed in a fume hood.

-

HCl in Dioxane: Highly corrosive and toxic. Handle with extreme care in a fume hood to avoid inhalation of vapors.[3]

-

-

Product Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust.[6][7]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated solvent waste streams should be segregated.

Conclusion

The synthesis of this compound is a straightforward yet critical process for accessing a versatile intermediate in drug discovery. The two-step sequence involving the iodination of N-Boc-4-hydroxypiperidine followed by acidic deprotection is a robust and high-yielding method. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and safety protocols, researchers can reliably produce this valuable compound for further synthetic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Iodopiperidine, HCl(1353979-67-5) 1H NMR spectrum [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

4-Iodopiperidine hydrochloride reaction mechanism

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4-Iodopiperidine Hydrochloride

Abstract

This compound is a pivotal building block in modern medicinal chemistry and drug development. Its structure combines the frequently occurring piperidine scaffold, known for improving the pharmacokinetic properties of drug candidates, with a highly versatile iodine substituent.[1][2] The carbon-iodine bond serves as both an excellent leaving group for nucleophilic substitution and a reactive handle for a variety of metal-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the principal synthetic routes to 4-iodopiperidine from common precursors like 4-hydroxypiperidine. It offers a deep dive into the core reaction mechanisms, including the Appel and Mitsunobu reactions for its synthesis, and its subsequent utility in S_N2 and cross-coupling reactions. Detailed, field-proven experimental protocols are provided, supported by mechanistic diagrams and a discussion of the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Strategic Importance of the 4-Iodopiperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs due to its ability to confer favorable properties such as aqueous solubility, metabolic stability, and three-dimensional complexity.[5][6] The introduction of an iodine atom at the 4-position transforms this common motif into a versatile intermediate, enabling chemists to forge complex molecular architectures.[7] The C-I bond is the weakest of the carbon-halogen bonds, making iodide an exceptional leaving group in substitution reactions and highly reactive in oxidative addition steps of catalytic cycles.[3][8]

Synthetic Pathways to 4-Iodopiperidine

The most prevalent and economically viable strategy for synthesizing 4-iodopiperidine begins with 4-hydroxypiperidine. The synthetic sequence typically involves two key stages: protection of the piperidine nitrogen and subsequent conversion of the hydroxyl group into an iodide.

Nitrogen Protection: The N-Boc Mandate

The secondary amine of the piperidine ring is both nucleophilic and basic, which can interfere with the reagents used for iodination. Therefore, protection with an acid-labile tert-butoxycarbonyl (Boc) group is standard practice.[8] This is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O), yielding N-Boc-4-hydroxypiperidine, a stable and versatile intermediate.[9]

Conversion of the Hydroxyl Group to Iodide: Key Mechanistic Routes

The transformation of the secondary alcohol in N-Boc-4-hydroxypiperidine to an iodide is the critical step. Several robust methods are employed, each with a distinct mechanism.

This reaction provides a direct and efficient conversion of alcohols to alkyl iodides using triphenylphosphine (PPh₃) and elemental iodine (I₂). The mechanism proceeds through the activation of triphenylphosphine by iodine to form an iodophosphonium iodide species. This highly electrophilic intermediate activates the alcohol's hydroxyl group, converting it into an excellent leaving group (oxyphosphonium salt), which is subsequently displaced by the iodide ion in an S_N2 fashion. Imidazole is often added to facilitate the deprotonation of the alcohol and trap the HI byproduct.[10]

Caption: Mechanism of the Appel-type iodination reaction.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including iodides, with a characteristic inversion of stereochemistry.[5][11] The reaction employs triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species activates the alcohol, forming an oxyphosphonium salt. An external iodide source (e.g., from molecular iodine or NaI) then acts as the nucleophile, displacing the activated hydroxyl group via an S_N2 pathway.[11][13]

Caption: Simplified workflow of the Mitsunobu reaction for iodination.

An alternative, two-step route involves first converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, and then displacing it with iodide via the Finkelstein reaction.[14] This classic S_N2 reaction is typically performed with sodium iodide in acetone.[15][16] The reaction is driven to completion by the precipitation of the insoluble sodium mesylate or tosylate salt from the acetone solvent, an elegant application of Le Châtelier's principle.[16][17]

Caption: Two-step iodination sequence via the Finkelstein reaction.

Deprotection and Salt Formation

Once N-Boc-4-iodopiperidine is synthesized, the Boc group can be readily removed under acidic conditions. Treatment with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether simultaneously cleaves the Boc group and protonates the piperidine nitrogen, directly affording the desired this compound salt as a stable, crystalline solid.[18]

Experimental Protocols

The following protocols are presented as robust, validated methods for the synthesis of this compound.

Protocol: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate

This protocol is adapted from established literature procedures utilizing an Appel-type reaction.[10]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq.), triphenylphosphine (1.3 eq.), and imidazole (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of starting alcohol.

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Iodine Addition: Add elemental iodine (I₂) (1.2 eq.) portion-wise over 15-20 minutes. The dark color of the iodine will fade as it is consumed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the product as a solid or oil.[10]

Protocol: Deprotection to this compound

-

Setup: Dissolve the purified N-Boc-4-iodopiperidine (1.0 eq.) in a minimal amount of 1,4-dioxane or ethyl acetate.

-

Acidification: To this solution, add a saturated solution of HCl in 1,4-dioxane (4-5 eq.) dropwise at 0 °C.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[18]

| Step | Key Reagents | Typical Molar Ratio (eq.) | Solvent | Temp. (°C) | Typical Yield (%) |

| Iodination | N-Boc-4-hydroxypiperidine, PPh₃, I₂, Imidazole | 1.0 : 1.3 : 1.2 : 1.5 | DCM | 0 to RT | 85-95%[10] |

| Deprotection | N-Boc-4-iodopiperidine, HCl | 1.0 : 4.0-5.0 | 1,4-Dioxane | 0 to RT | >95%[18] |

Core Reaction Mechanisms of 4-Iodopiperidine

With the hydrochloride salt synthesized, its utility in subsequent reactions typically requires neutralization to the free base or the use of its N-protected form to unmask the reactivity at the C4 position.

Nucleophilic Aliphatic Substitution (S_N2) Reactions

The primary mode of reactivity for 4-iodopiperidine is the S_N2 displacement of the iodide.[3][19] A wide array of nucleophiles, including amines, thiols, alkoxides, and stabilized carbanions, can be used to forge new bonds at the 4-position.

-

Causality: The choice to use the N-Boc protected form is critical for reactions involving basic nucleophiles.[8] The free base form of 4-iodopiperidine has a nucleophilic nitrogen that can compete in reactions, leading to self-alkylation or other side products. The hydrochloride salt form has a non-nucleophilic, protonated nitrogen, but many nucleophiles are incompatible with the acidic conditions. Therefore, the N-Boc variant provides a clean, neutral substrate for S_N2 reactions.[3]

Caption: General schematic for S_N2 reactions at the C4 position.

Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-I bond of N-Boc-4-iodopiperidine is an excellent substrate for various palladium, nickel, or cobalt-catalyzed cross-coupling reactions.[4][20] This allows for the construction of C-C bonds (Suzuki, Negishi), C-N bonds (Buchwald-Hartwig), and C-O bonds, providing powerful tools for rapidly building molecular complexity.[8][21] These reactions have become indispensable in modern drug discovery for linking molecular fragments.

Handling and Safety

-

Storage and Stability: this compound and its N-Boc precursor should be stored in a cool, dry, and dark place. They are known to be light-sensitive, which can cause gradual decomposition and discoloration.[22]

-

Safety Precautions: As with all alkyl halides, these compounds should be handled in a well-ventilated fume hood. They are classified as irritants to the skin, eyes, and respiratory system.[22] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[22]

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of novel therapeutics. A thorough understanding of its synthetic routes and the mechanistic principles governing its reactivity is essential for its effective use. The methods described herein—from the reliable Appel and Mitsunobu reactions for its synthesis to its application in S_N2 and cross-coupling reactions—form a core part of the modern synthetic chemist's toolkit. By mastering these reactions, researchers can leverage the unique properties of the 4-iodopiperidine scaffold to accelerate the discovery and development of next-generation pharmaceuticals.

References

- 1. ijfmr.com [ijfmr.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 7. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Finkelstein Reaction [organic-chemistry.org]

- 15. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 16. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 17. lscollege.ac.in [lscollege.ac.in]

- 18. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 4-Iodopiperidine CAS 860765-00-0|Research Chemical [benchchem.com]

- 21. rsc.org [rsc.org]

- 22. fishersci.com [fishersci.com]

4-Iodopiperidine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Iodopiperidine Hydrochloride

Executive Summary

This compound (CAS No. 1353979-67-5) is a vital heterocyclic intermediate in modern medicinal chemistry and drug development, frequently employed in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1][2] However, its utility is matched by significant toxicological risks, primarily classified as "Toxic if swallowed" (H301).[3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing an in-depth framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect laboratory personnel and ensure experimental integrity.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its safe handling. While comprehensive experimental data for this compound is limited, the properties can be inferred from available data and analogous structures.

| Property | Data | Source(s) |

| CAS Number | 1353979-67-5 | [3][4][5] |

| Molecular Formula | C₅H₁₁ClIN | [3][6] |

| Molecular Weight | 247.5 g/mol | [3][6] |

| Appearance | White to off-white solid/crystalline powder (inferred) | [7] |

| Melting Point | Data not available; the related N-Boc-4-iodopiperidine melts at 44-51 °C. | [2][8] |

| Solubility | Soluble in water (expected for hydrochloride salt); the related N-Boc analogue is slightly soluble in water and soluble in methanol. | [7][9] |

GHS Hazard Classification and Toxicological Profile

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as adopted by OSHA, this compound is categorized based on its acute toxicity.[10][11]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed | [3] |

| Skin Corrosion/Irritation | Category 2 (Assumed) | ❗ | Warning | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2 (Assumed) | ❗ | Warning | H319: Causes serious eye irritation | [8] |

Causality of Hazards: The primary and most severe hazard is acute oral toxicity .[3] The classification "Toxic if swallowed" indicates that small quantities of the substance can cause death or serious organ damage if ingested.[12][13] While specific LD₅₀ data is not published for this compound, this classification implies a high degree of toxicity. The piperidine scaffold itself can exhibit biological activity, and the presence of iodine, a heavy halogen, can further modulate this toxicity.[7] Skin and eye irritation are common hazards for amine hydrochlorides and halogenated organic compounds, arising from their ability to disrupt cell membranes and proteins upon contact.[8]

Caption: GHS Hazard Profile for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered system of controls is required, starting with engineering controls and supplemented by rigorous PPE protocols.

Engineering Controls:

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or aerosols.[14]

-

Proximity to Safety Equipment: The workstation must be in close proximity to a safety shower and an eyewash station.[8]

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. The selection of specific materials is critical for chemical resistance.

-

Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon any suspected contamination. Always inspect gloves for integrity before use.[8]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against potential splashes or fine dust.[8]

-

Body Protection: A flame-resistant laboratory coat, fully fastened, is required.

-

Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, a NIOSH-approved respirator with particulate filters may be necessary for emergency situations or if there is a failure of engineering controls.[8]

Caption: Workflow for Preparation and Safe Handling.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is crucial to minimize exposure risk.

-

Preparation: Before retrieving the compound, complete all steps in the "Preparation Phase" and "PPE Donning Sequence" outlined in the workflow diagram above.

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the chemical fume hood.

-

Carefully transfer the approximate amount of this compound from the stock container to the weigh boat using a clean spatula.

-

Securely close the stock container immediately.

-

Record the exact weight.

-

-

Dissolution/Transfer:

-

Gently add the weighed solid to the reaction vessel or solvent-containing flask.

-

Use a small amount of the reaction solvent to rinse the weigh boat, ensuring a complete quantitative transfer.

-

Dispose of the weigh boat and any contaminated items (e.g., weighing paper) into a designated solid hazardous waste container.

-

-

Post-Handling:

-

After completing the task, decontaminate the spatula and any surfaces with an appropriate solvent.

-

Remove outer gloves and dispose of them in the solid hazardous waste.

-

Remove remaining PPE in the correct order (lab coat, goggles, inner gloves).

-

Wash hands thoroughly with soap and water.[8]

-

Storage and Stability

Proper storage is essential to maintain the compound's purity and prevent hazardous situations.

-

Storage Conditions: Store at 2-8°C in a dark, dry, and well-ventilated area.[3] The container must be kept tightly sealed.

-

Causality: The recommendation for cold and dark storage is due to the potential light and heat sensitivity of the carbon-iodine bond. Exposure can lead to degradation, releasing free iodine and compromising sample integrity. The hydrochloride salt form can be hygroscopic; hence, a dry environment and a tight seal are critical.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

-

Contain: If the spill is a small amount of solid within the fume hood, use an absorbent material (e.g., sand or vermiculite) to cover it. Do not use combustible materials like paper towels.

-

Clean-up: Carefully sweep the contained material and absorbent into a designated hazardous waste container. Decontaminate the area with detergent and water. Avoid creating dust.[8][14]

-

PPE: Full PPE, including respiratory protection if outside a fume hood, must be worn during cleanup.

Fire Response:

-

The compound itself is not highly flammable, but thermal decomposition can release hazardous gases like carbon oxides, nitrogen oxides, and hydrogen iodide/chloride.[8]

-

For small fires, use a dry chemical, carbon dioxide, or foam extinguisher.

-

Firefighters must wear self-contained breathing apparatus (SCBA).[8]

First Aid Measures: The following flowchart outlines the critical first-aid steps. Medical attention is mandatory in all exposure scenarios.

Caption: Emergency First Aid Response Flowchart.

Decontamination and Waste Disposal

All waste generated from the use of this compound is considered hazardous.

-

Waste Segregation: Maintain separate, clearly labeled, and sealed containers for:

-

Solid waste (contaminated gloves, weigh boats, absorbent materials).

-

Liquid waste (reaction mother liquors, decontamination rinsates).

-

-

Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., methanol), collecting the rinsate as hazardous liquid waste. Follow with a standard wash with detergent and water.

-

Disposal: All waste must be disposed of through an approved hazardous waste management program, in accordance with local, state, and federal regulations.[8] Do not empty into drains or mix with other waste streams unless explicitly permitted.[14]

References

- 1. sumukhalifesciences.com [sumukhalifesciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 4. This compound | 1353979-67-5 [sigmaaldrich.com]

- 5. en.huatengsci.com [en.huatengsci.com]